Cas no 145307-64-8 (b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI))
![b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI) structure](https://ko.kuujia.com/scimg/cas/145307-64-8x500.png)
145307-64-8 structure
상품 이름:b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI)
b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI)
- b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaox...
- Mono-gal-chol
- O-(11-(5-Cholesten-3beta-yloxy)3,6,9-trioxaundecyl) O-(2-(beta-D-galactopyranosyloxy)ethyl) phosphorothioate
- O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate
- O-{2-[2-(2-{2-[(3alpha,8xi,9xi,14xi)-cholest-5-en-3-yloxy]ethoxy}ethoxy)ethoxy]ethyl} O-[2-(beta-D-galactopyranosyloxy)ethyl] hydrogen phosphorothioate
- (2R,3R,4S,5R,6R)-2-[2-[2-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy-hydroxyphosphinothioyl]oxyethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 145307-64-8
- DTXSID30932567
- O-{2-[2-(2-{2-[(Cholest-5-en-3-yl)oxy]ethoxy}ethoxy)ethoxy]ethyl} O-[2-(hexopyranosyloxy)ethyl] hydrogen phosphorothioate
-
- 인치: InChI=1S/C43H77O13PS/c1-29(2)7-6-8-30(3)34-11-12-35-33-10-9-31-27-32(13-15-42(31,4)36(33)14-16-43(34,35)5)52-23-21-50-19-17-49-18-20-51-22-25-54-57(48,58)55-26-24-53-41-40(47)39(46)38(45)37(28-44)56-41/h9,29-30,32-41,44-47H,6-8,10-28H2,1-5H3,(H,48,58)
- InChIKey: FKDFLTHDUSPADA-UHFFFAOYSA-N
- 미소: C(COCCOP(OCCOC1OC(CO)C(O)C(O)C1O)(O)=S)OCCOCCOC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C(CCCC(C)C)C)C)C
계산된 속성
- 정밀분자량: 864.482
- 동위원소 질량: 864.482
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 14
- 중원자 수량: 58
- 회전 가능한 화학 키 수량: 25
- 복잡도: 1310
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 10
- 불확정 원자 입체 중심 수량: 3
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 207Ų
- 소수점 매개변수 계산 참조값(XlogP): 6.8
실험적 성질
- 밀도: 1.23
- 비등점: 879.4°C at 760 mmHg
- 플래시 포인트: 485.6°C
- 굴절률: 1.556
b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI) 관련 문헌
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
5. Back matter
145307-64-8 (b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI)) 관련 제품
- 19867-63-1(5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid)
- 1782410-66-5(2-(3-fluorocyclobutyl)acetic acid)
- 2229244-29-3(5-(3-methylpyrazin-2-yl)-1,3-oxazol-2-amine)
- 1965309-96-9((5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2121591-52-2(Nampt-IN-3)
- 1893151-94-4(tert-butyl N-5-(4-aminobutyl)-2-bromophenylcarbamate)
- 2248298-96-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxylate)
- 2098103-83-2(1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine)
- 115591-62-3(1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)benzene)
- 2171252-77-8((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidopentanoic acid)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

上海贤鼎生物科技有限公司
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
